molecular formula C6H9N3O3 B13614145 Ethyl (5-amino-1,2,4-oxadiazol-3-yl)acetate CAS No. 3966-96-9

Ethyl (5-amino-1,2,4-oxadiazol-3-yl)acetate

Katalognummer: B13614145
CAS-Nummer: 3966-96-9
Molekulargewicht: 171.15 g/mol
InChI-Schlüssel: SECGWPJZMZMZPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate is a heterocyclic compound containing an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with 5-amino-1,2,4-oxadiazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit enzymes involved in DNA synthesis, leading to anticancer effects . The oxadiazole ring can also interact with biological targets through hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate can be compared with other oxadiazole derivatives:

These comparisons highlight the unique properties of ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

3966-96-9

Molekularformel

C6H9N3O3

Molekulargewicht

171.15 g/mol

IUPAC-Name

ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate

InChI

InChI=1S/C6H9N3O3/c1-2-11-5(10)3-4-8-6(7)12-9-4/h2-3H2,1H3,(H2,7,8,9)

InChI-Schlüssel

SECGWPJZMZMZPA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=NOC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.